N-phenethylpropan-2-imine
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Overview
Description
N-phenethylpropan-2-imine is an organic compound that belongs to the class of phenethylamines. Phenethylamines are a broad and diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, and antidepressants . This compound is a derivative of phenethylamine, which is a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenethylamine derivatives often involves the use of aziridines and aryl iodides. A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available aryl iodides is one method to access medicinally valuable β-phenethylamine derivatives . Another method involves the use of N-pyridinium aziridines as latent dual electrophiles for the synthesis of β-phenethylamines .
Industrial Production Methods: Industrial production methods for phenethylamine derivatives typically involve the use of phenylacetamide and methylbenzene in a tetrahydrofuran solution of zinc borohydride. The reaction mixture is heated, followed by extraction and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-phenethylpropan-2-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, primary aliphatic amines react with aldehydes and ketones to form imines under mild conditions .
Common Reagents and Conditions: Common reagents used in these reactions include acetone, aldehydes, ketones, and various catalysts such as nickel and palladium .
Major Products: The major products formed from these reactions include imines, β-phenethylamines, and other substituted phenethylamine derivatives .
Scientific Research Applications
N-phenethylpropan-2-imine has various scientific research applications in chemistry, biology, medicine, and industry. In medicinal chemistry, phenethylamine derivatives are used as ligands for adrenoceptors, carbonyl anhydrase, dopamine receptors, and other targets . They are also used in the development of drugs for central nervous system disorders, opioid receptor drugs, and analgesics . Additionally, phenethylamine derivatives are used in the synthesis of chiral building blocks and as chiral auxiliaries in asymmetric synthesis .
Mechanism of Action
N-phenethylpropan-2-imine exerts its effects by interacting with various molecular targets and pathways. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) . It also releases norepinephrine and dopamine, and induces acetylcholine release via a glutamate-mediated mechanism . Additionally, phenethylamine derivatives can alter microtubule polymerization dynamics, which may modulate cytoskeletal-based neural plasticity .
Comparison with Similar Compounds
N-phenethylpropan-2-imine is similar to other phenethylamine derivatives such as amphetamine, methamphetamine, and tryptamine. These compounds share structural similarities and exhibit similar pharmacological activities . phenethylamine, N-isopropylidene- is unique in its specific interactions with molecular targets and its ability to form imines under mild conditions . Other similar compounds include 2,5-dimethoxy-4-iodo-phenethylamine, 2,5-dimethoxy-4-ethylthio-phenethylamine, and 2,5-dimethoxy-4-chloro-phenethylamine .
Properties
CAS No. |
10433-34-8 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(2-phenylethyl)propan-2-imine |
InChI |
InChI=1S/C11H15N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
NOODETHOLPRZFC-UHFFFAOYSA-N |
SMILES |
CC(=NCCC1=CC=CC=C1)C |
Canonical SMILES |
CC(=NCCC1=CC=CC=C1)C |
Origin of Product |
United States |
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